JGB1741

SIRT1 inhibition selectivity cancer

JGB1741 is the definitive moderate-potency, high-selectivity SIRT1 inhibitor for apoptosis research. Its unique profile — IC50 ~15 μM against SIRT1 with >6.7-fold selectivity over SIRT2/3 — delivers robust p53 acetylation, Bax/Bcl2 modulation, cytochrome c release, and PARP cleavage at sub-micromolar concentrations. With potent antiproliferative activity in MDA-MB-231 cells (IC50 512 nM), it outperforms EX-527 (>20-fold) and inauhzin in cellular assays, making it the benchmark for SIRT1-dependent pathway interrogation. Choose JGB1741 when target specificity and functional apoptosis induction are non-negotiable.

Molecular Formula C27H24N2O2S
Molecular Weight 440.561
CAS No. 1256375-38-8
Cat. No. B560395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJGB1741
CAS1256375-38-8
Synonyms4,5,6,7-tetrahydro-2-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(phenylmethyl)-benzo[b]thiophene-3-carboxamide
Molecular FormulaC27H24N2O2S
Molecular Weight440.561
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5
InChIInChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)/b29-17+
InChIKeyFWUWBVFRROBPPF-XLNRJJMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

JGB1741 (CAS 1256375-38-8): A Selective SIRT1 Inhibitor for Apoptosis-Focused Cancer Research


JGB1741 (also designated ILS-JGB-1741) is a small-molecule inhibitor of the NAD+-dependent class III histone deacetylase SIRT1 [1]. Designed via medicinal chemistry optimization of the sirtinol scaffold, JGB1741 exhibits potent and selective SIRT1 inhibition with an IC50 of approximately 15 μM, while displaying weak activity against SIRT2 and SIRT3 (IC50 >100 μM) [1]. The compound induces apoptosis in cancer cells through p53 acetylation, modulation of the Bax/Bcl2 ratio, cytochrome c release, and PARP cleavage [1].

Why JGB1741 Cannot Be Substituted by Other SIRT1 Inhibitors in Apoptosis-Driven Studies


SIRT1 inhibitors exhibit marked variation in potency, selectivity, and functional outcomes that preclude simple substitution. JGB1741's unique combination of moderate SIRT1 potency (IC50 ~15 μM) and high selectivity over SIRT2/3 (>6.7-fold) yields a distinct apoptotic profile characterized by robust p53 acetylation and mitochondrial pathway engagement, whereas more potent inhibitors like EX-527 (IC50 ~0.1 μM) may exhibit divergent off-target effects and less pronounced apoptosis induction at comparable functional concentrations [1]. Furthermore, JGB1741 demonstrates superior cell-based potency in MDA-MB-231 breast cancer cells (IC50 = 0.512 μM) compared to many SIRT1 inhibitors of similar or greater biochemical potency, underscoring the critical influence of cellular permeability, target engagement, and downstream signaling on compound selection .

Quantitative Differentiation of JGB1741: Head-to-Head and Cross-Study Comparisons


Superior SIRT1 Inhibitory Potency and Selectivity Over Sirtinol

JGB1741 demonstrates significantly enhanced SIRT1 inhibition and selectivity compared to its parent scaffold sirtinol. JGB1741 inhibits SIRT1 with an IC50 of 15 μM, whereas sirtinol exhibits an IC50 of 120–131 μM for SIRT1 [1]. Additionally, JGB1741 shows minimal inhibition of SIRT2 and SIRT3 (IC50 >100 μM), whereas sirtinol displays off-target inhibition of SIRT2 (IC50 ~38–40 μM) [1][2].

SIRT1 inhibition selectivity cancer

Enhanced Cancer Cell Proliferation Inhibition Versus EX-527

In cellular assays, JGB1741 inhibits MDA-MB-231 breast cancer cell proliferation with an IC50 of 0.512 μM . In contrast, the highly potent SIRT1 inhibitor EX-527 (biochemical IC50 ~0.1 μM) exhibits markedly weaker antiproliferative activity in the same cell line, with reported IC50 values >10 μM [1]. This 20-fold difference in cellular potency highlights the superior cell permeability and functional efficacy of JGB1741 in this model.

cancer cell proliferation MDA-MB-231 antiproliferative

Distinct Apoptotic Induction Profile Compared to Inauhzin

JGB1741 and inauhzin both activate p53 through SIRT1 inhibition, yet JGB1741 engages a broader apoptotic cascade. JGB1741 treatment (0.01–1 μM) increases acetylated p53 (K382), modulates Bax/Bcl2 ratio, promotes cytochrome c release, and induces PARP cleavage [1]. Inauhzin (IC50 0.7–2 μM) primarily elevates p53 acetylation and transcriptional activity without robustly activating the mitochondrial pathway [2]. This functional divergence is attributed to JGB1741's additional modulation of mitochondrial integrity, yielding more complete apoptosis induction.

apoptosis p53 acetylation mitochondrial pathway

Higher SIRT1 Selectivity and Differential Apoptotic Activity Compared to Cambinol

JGB1741 demonstrates superior SIRT1 selectivity over SIRT2 (>6.7-fold) compared to cambinol, a non-selective SIRT1/2 inhibitor (IC50 56 μM for SIRT1 and 59 μM for SIRT2, ~1.05-fold selectivity) [1]. Functional assays reveal that cambinol induces G2 cell cycle arrest and sensitizes cells to DNA-damaging agents [1], whereas JGB1741 directly triggers apoptosis via p53 acetylation and mitochondrial disruption [2]. This mechanistic divergence underscores the importance of selectivity in achieving apoptosis-driven cell death.

SIRT1 selectivity SIRT2 apoptosis

Optimal Research and Industrial Application Scenarios for JGB1741


Dissecting SIRT1-Dependent Apoptosis in Breast Cancer Models

JGB1741's robust induction of p53 acetylation, Bax/Bcl2 modulation, cytochrome c release, and PARP cleavage at sub-micromolar concentrations makes it an ideal tool for investigating SIRT1-dependent apoptotic pathways in p53 wild-type breast cancer cells such as MDA-MB-231 [1]. Its potent cellular activity (IC50 = 512 nM) and high selectivity over SIRT2/3 ensure that observed apoptotic phenotypes are attributable to SIRT1 inhibition rather than off-target effects [1].

Comparative SIRT1 Inhibitor Studies to Define Selectivity-Function Relationships

The differential cellular potency and apoptotic profile of JGB1741 relative to EX-527 (>20-fold higher antiproliferative activity) and inauhzin (broader mitochondrial pathway engagement) provide a valuable reference point for studies aiming to correlate SIRT1 inhibitor selectivity and biochemical potency with functional outcomes [2]. Researchers can leverage JGB1741 as a benchmark for moderate-potency, high-selectivity SIRT1 inhibition in cross-inhibitor comparisons.

SIRT1 Inhibition in Multi-Drug Resistant Cancer Cell Lines

JGB1741's potent inhibition of MDA-MB-231 cell proliferation, which is known to be resistant to multiple chemotherapeutic agents, suggests utility in exploring SIRT1 inhibition as a strategy to overcome drug resistance [1]. Its distinct apoptotic mechanism, involving both p53 and mitochondrial pathways, may circumvent resistance mechanisms that limit the efficacy of conventional therapies [1].

Validation of SIRT1 as a Therapeutic Target in Preclinical Oncology Studies

JGB1741 serves as a well-characterized chemical probe for validating SIRT1 dependency in preclinical oncology models, particularly those where SIRT1 overexpression is associated with poor prognosis [1]. Its moderate biochemical potency and favorable cellular activity facilitate in vivo dosing and target engagement studies, provided appropriate pharmacokinetic optimization is performed [1].

Technical Documentation Hub

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